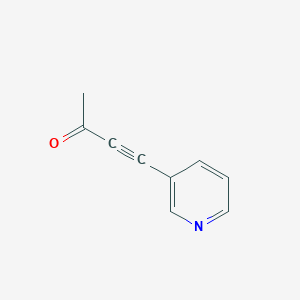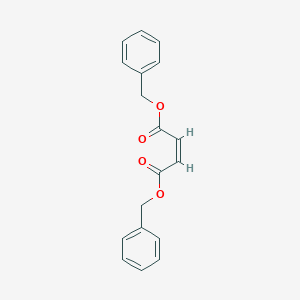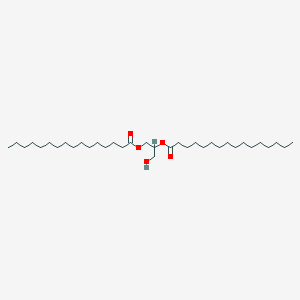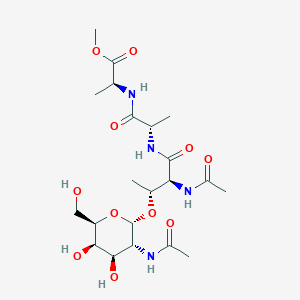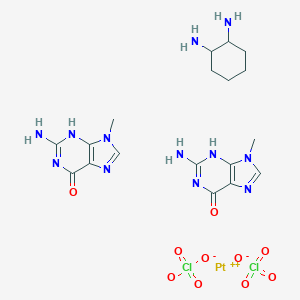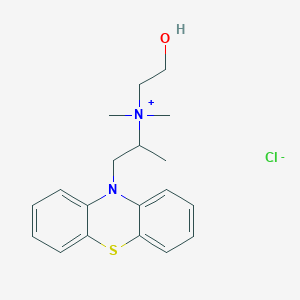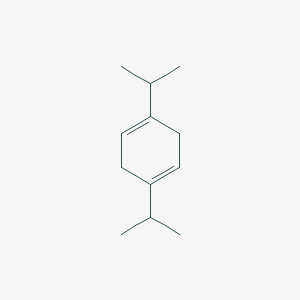
1,4-Di(propan-2-yl)cyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(propan-2-yl)cyclohexa-1,4-diene, also known as DPC, is a chemical compound that has been used in scientific research for its unique properties. This compound is a cyclic hydrocarbon that contains two isopropyl groups on opposite sides of the cyclohexene ring. DPC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry, due to its ability to interact with specific targets in the body.
Mecanismo De Acción
1,4-Di(propan-2-yl)cyclohexa-1,4-diene interacts with specific targets in the body through its unique structure. The isopropyl groups on opposite sides of the cyclohexene ring allow 1,4-Di(propan-2-yl)cyclohexa-1,4-diene to interact with hydrophobic pockets in proteins and lipids. This interaction can lead to changes in the conformation and function of these targets, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can induce conformational changes in proteins and lipids, leading to altered function. In vivo studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can affect cellular signaling pathways and lead to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in lab experiments is its unique structure, which allows it to interact with specific targets in the body. This specificity can be useful in studying the function of proteins and lipids. However, one limitation of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types.
Direcciones Futuras
There are several future directions for research involving 1,4-Di(propan-2-yl)cyclohexa-1,4-diene. One direction is the synthesis of new compounds based on the structure of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, with potential therapeutic properties. Another direction is the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene as a probe to study the function of specific proteins and lipids in the body. Additionally, the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in drug discovery and development could lead to the identification of new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. In the case of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, the diene used is cyclohexa-1,4-diene, and the dienophile is isopropenyl acetate. The Friedel-Crafts alkylation method involves the reaction of a benzene ring with an alkyl halide in the presence of a Lewis acid catalyst. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.
Aplicaciones Científicas De Investigación
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a probe to study the structure and function of proteins, specifically the interaction between proteins and lipids. In pharmacology, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a ligand to study the binding of drugs to specific targets in the body. In medicinal chemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a starting material to synthesize new compounds with potential therapeutic properties.
Propiedades
Número CAS |
114300-89-9 |
|---|---|
Nombre del producto |
1,4-Di(propan-2-yl)cyclohexa-1,4-diene |
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
1,4-di(propan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |
Clave InChI |
PHQGCMVBXNSXJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
SMILES canónico |
CC(C)C1=CCC(=CC1)C(C)C |
Sinónimos |
1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







